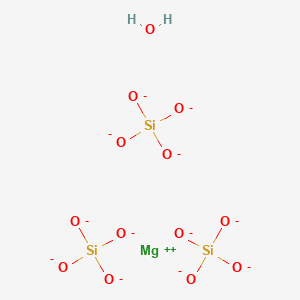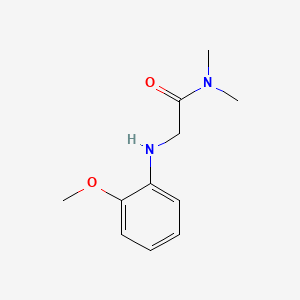![molecular formula C20H24N2O2S B13737348 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13737348.png)
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-8-tosyl-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a benzyl group and a tosyl group attached to the diazabicyclo[321]octane scaffold
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, as well as employing scalable and cost-effective processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the diazabicyclo scaffold.
Substitution: The benzyl and tosyl groups can undergo substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted diazabicyclo compounds.
Scientific Research Applications
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane has several scientific research applications:
Biology: It serves as a ligand in the study of biological systems, helping to elucidate the mechanisms of enzyme interactions and receptor binding.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: It is used in the production of materials with specialized properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
8-Benzyl-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar diazabicyclo scaffold but lacks the tosyl group.
tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another related compound with a tert-butyl group instead of the tosyl group.
Uniqueness
3-Benzyl-8-tosyl-3,8-diazabicyclo[3.2.1]octane is unique due to the presence of both the benzyl and tosyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new synthetic methodologies and the study of biological systems.
Properties
Molecular Formula |
C20H24N2O2S |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-benzyl-8-(4-methylphenyl)sulfonyl-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C20H24N2O2S/c1-16-7-11-20(12-8-16)25(23,24)22-18-9-10-19(22)15-21(14-18)13-17-5-3-2-4-6-17/h2-8,11-12,18-19H,9-10,13-15H2,1H3 |
InChI Key |
LZIAIKFDZYAHGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C3CCC2CN(C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


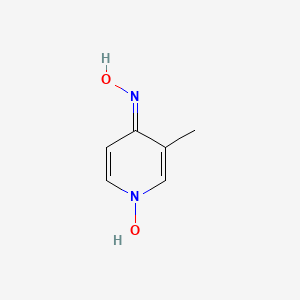
![bis[2-(2-methoxyethoxy)ethyl] (Z)-but-2-enedioate;hexadec-1-ene;tetradec-1-ene](/img/structure/B13737277.png)


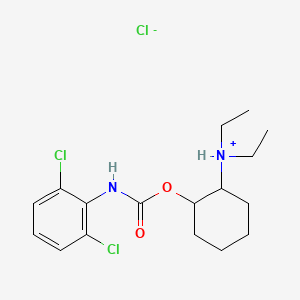
![1-[2-[[Dimethyl(trimethylsilyloxy)silyl]oxy-methyl-trimethylsilyloxysilyl]oxyethoxy]propan-2-yl 4-hydroxypent-4-enoate;hydrate](/img/structure/B13737302.png)
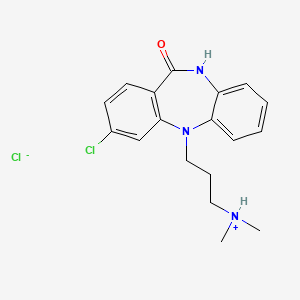
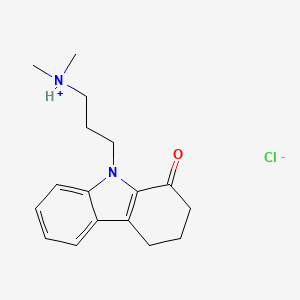
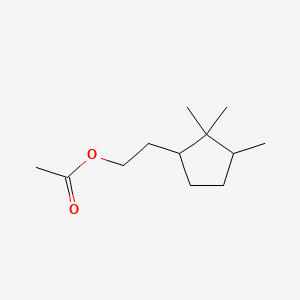
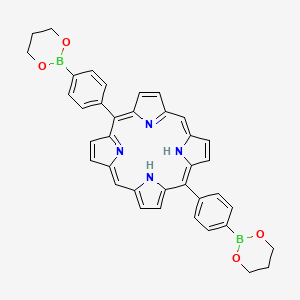
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-7,7-dimethyl-7,8-dihydro-2H-chromene-2,5(6H)-dione](/img/structure/B13737330.png)
